Hydroxy-PEG6-acid

Descripción

Propiedades

IUPAC Name |

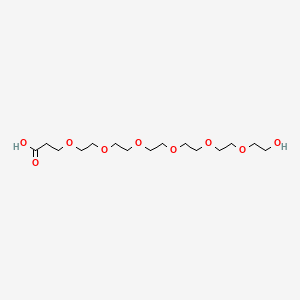

3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHJMFNIHYJBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153660 |

Source

|

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347750-85-9 |

Source

|

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG6-acid: Properties, Synthesis, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy-PEG6-acid is a discrete polyethylene glycol (dPEG®) linker, a heterobifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid moiety separated by a six-unit ethylene glycol chain. Its hydrophilic nature and defined length make it a valuable tool in bioconjugation, particularly in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of the physicochemical properties, a detailed theoretical synthesis protocol, and its application in amide bond formation for bioconjugation, complete with experimental procedures and characterization methods.

Core Properties of this compound

This compound is a valuable tool for researchers due to its well-defined chemical and physical properties. These characteristics are summarized in the table below, providing essential information for its use in experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Name | 21-hydroxy-4,7,10,13,16,19-hexaoxahenicosanoic acid | |

| CAS Number | 1347750-85-9 | [1] |

| Molecular Formula | C15H30O9 | [1] |

| Molecular Weight | 354.39 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or solid | |

| Solubility | Soluble in water and most organic solvents | [2] |

| Purity | Typically >95% | |

| Storage | -20°C, desiccated | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves a multi-step process starting from hexaethylene glycol. The following is a detailed theoretical protocol for its preparation.

Materials and Reagents

-

Hexaethylene glycol

-

Trityl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

tert-Butyl bromoacetate

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol

Step 1: Monoprotection of Hexaethylene Glycol

-

Dissolve hexaethylene glycol (1 equivalent) in a minimal amount of anhydrous pyridine in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trityl chloride (1 equivalent) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain mono-tritylated hexaethylene glycol.

Step 2: Alkylation of the Free Hydroxyl Group

-

Dissolve the mono-tritylated hexaethylene glycol (1 equivalent) in anhydrous DMF.

-

Add sodium hydride (1.2 equivalents) portion-wise at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction to 0°C and add tert-butyl bromoacetate (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Step 3: Deprotection of the Trityl Group

-

Dissolve the product from Step 2 in a mixture of dichloromethane and trifluoroacetic acid (e.g., 95:5 v/v).

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

Purify the crude product by silica gel column chromatography to yield this compound tert-butyl ester.

Step 4: Hydrolysis of the tert-Butyl Ester

-

Dissolve the this compound tert-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (e.g., 50:50 v/v).

-

Stir the solution at room temperature for 4-6 hours.

-

Remove the solvent and excess TFA under reduced pressure to obtain the final product, this compound.

Characterization

The final product should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (ESI-MS): To verify the molecular weight.

-

FT-IR Spectroscopy: To identify the presence of hydroxyl and carboxylic acid functional groups.

Application in Bioconjugation: Amide Bond Formation

This compound is primarily used as a linker to connect two molecules of interest, such as a protein and a small molecule drug. The carboxylic acid moiety can be activated to react with primary amines to form a stable amide bond.

General Protocol for Amide Coupling

This protocol describes the coupling of this compound to an amine-containing molecule (Molecule-NH2) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Molecule-NH2

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous DMF or DMSO

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Conjugation to Amine:

-

Dissolve Molecule-NH2 (1 equivalent) in the reaction buffer.

-

Add the activated this compound solution to the amine solution.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching:

-

Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or ion-exchange chromatography (IEX) to remove unreacted starting materials and byproducts.

-

Characterization of the Conjugate

The resulting conjugate should be characterized to confirm successful coupling and determine purity.

| Analytical Technique | Purpose | Reference(s) |

| UV-Vis Spectroscopy | To determine the concentration of the protein and the drug-to-antibody ratio (DAR) if the drug has a distinct absorbance. | |

| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and determine the distribution of drug-linker species. | |

| HPLC (SEC, RP-HPLC, HIC) | To assess purity, aggregation, and determine the DAR. Hydrophobic interaction chromatography (HIC) is particularly useful for separating species with different numbers of conjugated drugs. | |

| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. |

Visualizing Workflows and Reactions

Diagrams created using Graphviz (DOT language) illustrate the key chemical transformations and experimental workflows involving this compound.

References

An In-depth Technical Guide to Hydroxy-PEG6-acid: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG6-acid is a heterobifunctional molecule belonging to the polyethylene glycol (PEG) family of compounds. It is characterized by a defined chain length of six ethylene glycol units, with a terminal hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other. This unique structure provides orthogonal reactivity, making it a versatile linker in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic nature of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and key applications of this compound.

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound consists of a hexaethylene glycol backbone, providing a flexible and hydrophilic spacer. One terminus is functionalized with a primary hydroxyl group, while the other end is capped with a carboxylic acid.

Molecular Formula: C₁₅H₃₀O₉[3]

SMILES: OCCOCCOCCOCCOCCOCCOCCC(O)=O[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the free acid form can be unstable due to potential self-polymerization between the hydroxyl and carboxylic acid groups.[5] Therefore, it is often supplied and stored as its more stable sodium salt.

| Property | Value | Reference(s) |

| Molecular Weight | 354.39 g/mol | |

| CAS Number | 1347750-85-9 | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and many polar organic solvents. | |

| pKa of Carboxylic Acid | Approximately 4-5 | |

| Storage Conditions | -20°C, desiccated |

Experimental Protocols

Synthesis of this compound

A general approach to synthesizing heterobifunctional PEGs, such as this compound, involves the protection of one terminus of a PEG diol, followed by the modification of the other terminus and subsequent deprotection. Below is a representative, conceptual protocol.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the purification of PEG derivatives.

Instrumentation:

-

HPLC system with a UV detector (or ELSD/CAD for molecules without a chromophore)

-

C18 or C8 reverse-phase column

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile with 0.1% TFA

General Protocol:

-

Dissolve the crude this compound in a minimal amount of the mobile phase (low organic content).

-

Inject the sample onto the equilibrated column.

-

Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at an appropriate wavelength (if applicable) or with a universal detector.

-

Collect fractions corresponding to the desired product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure and purity of this compound.

Expected ¹H NMR Spectral Features:

-

A complex multiplet signal around 3.6 ppm corresponding to the methylene protons of the ethylene glycol backbone.

-

Signals corresponding to the protons adjacent to the hydroxyl and carboxylic acid groups, which will have distinct chemical shifts.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the key functional groups.

Expected FTIR Spectral Features:

-

A broad O-H stretching band around 3400 cm⁻¹ from the hydroxyl group and the carboxylic acid.

-

A sharp C=O stretching peak around 1730 cm⁻¹ for the carboxylic acid group.

-

A prominent C-O-C stretching band around 1100 cm⁻¹ characteristic of the PEG backbone.

Applications in Drug Development

The dual functionality of this compound makes it a valuable tool in various bioconjugation and drug delivery strategies.

Bioconjugation using EDC/NHS Chemistry

The carboxylic acid terminus of this compound can be activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This amine-reactive intermediate can then efficiently couple with primary amines on biomolecules, such as proteins or peptides, to form a stable amide bond.

Caption: General workflow for EDC/NHS coupling of this compound.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-binding ligand, is crucial for the formation of a stable and productive ternary complex. PEG linkers, including those derived from this compound, are frequently used due to their ability to modulate solubility, cell permeability, and the spatial orientation of the two ligands.

The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

Caption: PROTAC mechanism of action via the ubiquitin-proteasome pathway.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]

- 3. This compound, 1347750-85-9 | BroadPharm [broadpharm.com]

- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Synthesis of a Hydroxy-PEG6-Acid Linker: A Technical Guide

This guide provides an in-depth overview of a robust synthetic route for producing the heterobifunctional linker, Hydroxy-PEG6-acid (IUPAC Name: 20-hydroxy-3,6,9,12,15,18-hexaoxaeicosanoic acid). This linker is of significant interest to researchers in drug development and bioconjugation, serving as a hydrophilic spacer to connect bioactive molecules to various substrates, thereby improving solubility, pharmacokinetics, and overall conjugate performance. The synthesis is presented as a three-step process commencing from commercially available hexaethylene glycol.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-stage process designed for selectivity and high yield. The strategy involves:

-

Selective Monoprotection: One of the terminal hydroxyl groups of hexaethylene glycol is selectively protected as a trityl ether. This ensures that the subsequent oxidation step occurs at the unprotected terminus.

-

Oxidation: The remaining free primary alcohol is oxidized to a carboxylic acid using a chromium-based oxidizing agent.

-

Deprotection: The trityl protecting group is removed under mild acidic conditions to yield the final this compound linker.

The complete synthetic pathway is illustrated below.

Experimental Protocols & Data

Step 1: Selective Monotritylation of Hexaethylene Glycol

This procedure aims to selectively protect one of the two primary hydroxyl groups of hexaethylene glycol. By using a slight excess of the diol and controlling the addition of the tritylating agent, the formation of the ditritylated byproduct is minimized.[1]

Protocol:

-

In a round-bottom flask dried under an inert atmosphere (N₂ or Ar), dissolve hexaethylene glycol (1.2 equivalents) in anhydrous pyridine and anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Dissolve trityl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the trityl chloride solution dropwise to the cooled hexaethylene glycol solution over 2-3 hours with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by adding methanol.

-

Dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the monotritylated product.

| Parameter | Value | Reference |

| Starting Material | Hexaethylene Glycol | Commercially Available |

| Key Reagents | Trityl Chloride, Pyridine | Standard Lab Reagents |

| Solvent | Dichloromethane (DCM) | Anhydrous Grade |

| Reaction Time | 14 - 19 hours | - |

| Typical Yield | 60 - 75% | Estimated from similar reactions |

| Purification | Silica Gel Chromatography | Gradient Elution |

Step 2: Oxidation of Mono-Trityl-PEG6-OH to Carboxylic Acid

The terminal alcohol of the monoprotected PEG linker is oxidized to a carboxylic acid using Jones reagent. This is a powerful oxidation method suitable for primary alcohols.[2][3][4][5]

Protocol:

-

Dissolve the Mono-Trityl-PEG6-OH (1.0 equivalent) from Step 1 in acetone and cool the flask to 0°C in an ice bath.

-

Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in sulfuric acid and water.

-

Slowly add the prepared Jones reagent dropwise to the stirred acetone solution. The color of the reaction mixture will change from orange to green/blue.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, quench the excess oxidant by adding isopropanol until the orange color disappears completely.

-

Neutralize the mixture with a saturated solution of NaHCO₃ and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected acid.

| Parameter | Value | Reference |

| Starting Material | Mono-Trityl-PEG6-OH | Product of Step 1 |

| Key Reagents | Chromium Trioxide, Sulfuric Acid | Jones Reagent |

| Solvent | Acetone | Anhydrous Grade |

| Reaction Time | 1 - 2 hours | |

| Typical Yield | 85 - 95% | |

| Purification | Extractive Work-up | - |

Step 3: Deprotection of Trityl Group

The final step involves the removal of the acid-labile trityl protecting group to unveil the terminal hydroxyl group, yielding the target linker.

Protocol:

-

Dissolve the Mono-Trityl-PEG6-Acid from Step 2 in an 80% aqueous solution of acetic acid.

-

Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Once the reaction is complete, remove the acetic acid under reduced pressure (co-evaporating with toluene can aid this process).

-

The crude product will contain triphenylmethanol as a byproduct. Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove the insoluble triphenylmethanol.

-

The aqueous layer containing the final product can be lyophilized or used as an aqueous solution.

| Parameter | Value | Reference |

| Starting Material | Mono-Trityl-PEG6-Acid | Product of Step 2 |

| Key Reagent | Acetic Acid (80% aq) | - |

| Solvent | Water / Acetic Acid | - |

| Reaction Time | 2 - 4 hours | - |

| Typical Yield | > 95% | Quantitative |

| Purification | Extractive Work-up / Lyophilization | - |

Product Characterization

The final product, this compound, should be characterized to confirm its structure and purity. The primary method is ¹H NMR spectroscopy.

Expected ¹H NMR Data (400 MHz, D₂O):

-

δ ~3.75 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.

-

δ ~3.6-3.7 (m, 20H): Multiplet for the internal ethylene glycol repeating units (-O-CH₂-CH₂-O-).

-

δ ~3.55 (t, 2H): Triplet corresponding to the -CH₂- group adjacent to the terminal hydroxyl group.

-

δ ~2.65 (t, 2H): Triplet corresponding to the -CH₂- group alpha to the carboxylic acid (from propionic acid moiety if synthesis route differs, but for direct oxidation, this signal would be different). Note: The exact chemical shifts can vary based on solvent and pH.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. OH-PEG6-COOH | Hydroxyl-PEG6-Acid | 1347750-85-9 - Biopharma PEG [biochempeg.com]

- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of high-molecular mass polyethylene glycol-conjugated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COOH-PEG6-COOH | CAS:94376-75-7 | Biopharma PEG [biochempeg.com]

Hydroxy-PEG6-acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG6-acid, a heterobifunctional linker critical in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides experimental protocols for its application, and illustrates relevant workflows and pathways.

Core Molecular and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid group, separated by a six-unit ethylene glycol chain. This structure provides a hydrophilic spacer that can enhance the solubility and pharmacokinetic properties of conjugated molecules.

| Property | Value | Citation(s) |

| Molecular Formula | C15H30O9 | [1][2] |

| Molecular Weight | 354.39 g/mol | [1] |

| Exact Mass | 354.1890 | [1] |

| IUPAC Name | 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid | [1] |

| CAS Number | 1347750-85-9 | |

| Appearance | Solid powder | |

| Purity | >95% | |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term; -20°C for long term. | |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |

Applications in Bioconjugation and PROTACs

This compound serves as a versatile linker in several biotechnological applications. Its hydroxyl and carboxylic acid functional groups allow for orthogonal reactivity, enabling the sequential conjugation of different molecules.

The carboxylic acid terminus can be activated, for example with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC, to react with primary amines on proteins or other biomolecules, forming a stable amide bond. The hydroxyl group can be further functionalized for subsequent reactions.

A significant application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as that provided by this compound, is crucial for optimizing the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation using the Carboxylic Acid Moiety

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a small molecule drug or a fluorescent dye) to an antibody using the carboxylic acid group of this compound. This is a generalizable protocol that first involves activating the linker and then reacting it with the antibody.

Materials:

-

This compound

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Amine-containing molecule (payload)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Quenching Buffer: 1M Tris, pH 8.0, or 1M glycine

-

Desalting columns

Procedure:

Step A: Activation of this compound

-

Equilibrate the this compound, EDC, and NHS to room temperature before opening the vials.

-

Dissolve this compound in a suitable organic solvent like DMSO or DMF to create a stock solution.

-

In a separate tube, dissolve the amine-containing payload in an appropriate buffer.

-

Activate the carboxylic acid group of this compound by adding EDC and NHS. For every 1 µmol of this compound, add 1.5 µmol of EDC and 1.5 µmol of NHS.

-

Incubate the reaction for 15-30 minutes at room temperature.

Step B: Conjugation to the Payload

-

Add the activated this compound solution to the amine-containing payload solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

The resulting molecule is a payload-PEG6-hydroxyl conjugate.

Step C: Activation of the Antibody and Final Conjugation

This part of the protocol assumes the payload-PEG6-hydroxyl from Step B will be further functionalized at the hydroxyl end to react with the antibody. A more direct approach is to first conjugate the linker to the antibody. The following steps outline the conjugation of the activated linker to the antibody's lysine residues.

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.

-

Activate the carboxylic acid of this compound with EDC and NHS as described in Step A.

-

Immediately add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of the linker relative to the antibody is recommended.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the hydroxyl-PEG6-activated antibody.

Step D: Purification and Storage

-

(Optional) Quench any unreacted linker by adding a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubating for 15 minutes.

-

Purify the final antibody conjugate from excess reagents and byproducts using size exclusion chromatography (SEC) or dialysis.

-

Store the purified conjugate under conditions optimal for the specific antibody.

Signaling Pathways and Experimental Workflows

Bioconjugation Workflow

The following diagram illustrates the general workflow for a two-step bioconjugation process where a payload is attached to an antibody using a heterobifunctional linker like this compound.

PROTAC Development and Mechanism of Action

The development of a PROTAC is a multi-step process that involves the rational design and synthesis of a heterobifunctional molecule. The following diagram outlines the conceptual workflow for PROTAC development and its mechanism of action.

References

A Technical Guide to the Solubility and Stability of Hydroxy-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG6-acid is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2][3][4][5] Its structure, featuring a terminal hydroxyl group and a carboxylic acid, allows for the covalent attachment of different molecules, while the six-unit PEG chain enhances the solubility and stability of the resulting conjugate. This guide provides an in-depth overview of the solubility and stability characteristics of this compound, complete with experimental protocols for their determination and a workflow for its application in ADC development.

Core Properties of this compound

The physicochemical properties of this compound are largely dictated by its PEG chain. The hydrophilic nature of the PEG spacer generally imparts good solubility in aqueous media. However, its stability can be influenced by environmental factors such as pH, temperature, and the presence of reactive species.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the general solubility of short-chain PEG derivatives provides a strong indication of its behavior. PEGs are known to be soluble in a wide range of solvents. A related compound, m-PEG6-acid, is reported to be soluble in water. Another similar molecule, Ald-Ph-PEG6-acid, is soluble in water, DMSO, and DMF.

Table 1: Expected Solubility of this compound in Common Solvents

| Solvent | Expected Solubility | Notes |

| Water | High | The hydrophilic PEG chain promotes aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | High | Expected to be readily soluble in common biological buffers. |

| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions of PEGylated compounds. |

| Dimethylformamide (DMF) | High | Another suitable solvent for creating stock solutions, especially for water-sensitive applications. |

| Ethanol | Soluble | Generally soluble in alcohols. |

| Dichloromethane (DCM) | Soluble | Soluble in many common organic solvents. |

| Chloroform | Soluble | Expected to be soluble. |

Experimental Protocol for Determining Equilibrium Solubility

This protocol outlines a standard method to determine the equilibrium solubility of this compound in a solvent of interest.

1. Preparation of Saturated Solutions:

- Add an excess amount of this compound to a known volume of the test solvent (e.g., water, PBS, DMSO) in a sealed vial.

- Ensure enough solid is present to maintain a saturated solution with undissolved particles.

2. Equilibration:

- Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

3. Separation of Undissolved Solid:

- Centrifuge the vials at a high speed to pellet the undissolved solid.

- Carefully collect the supernatant without disturbing the pellet. Alternatively, the supernatant can be filtered through a 0.22 µm filter.

4. Quantification:

- Quantify the concentration of dissolved this compound in the supernatant. Since PEG compounds lack a strong UV chromophore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.

- Prepare a calibration curve with known concentrations of this compound to accurately determine the concentration in the saturated solution.

5. Calculation:

- Express the solubility in mg/mL or moles/liter.

Stability Profile

The stability of this compound is a critical consideration for its storage and application. The free acid form of this compound can be unstable due to the potential for an intramolecular reaction between the terminal hydroxyl and carboxylic acid groups, which could lead to polymerization. For this reason, it is often supplied as a more stable sodium salt. For long-term storage, it is recommended to keep the compound in its solid form at -15°C or below, protected from light and moisture.

Potential Degradation Pathways:

-

Hydrolysis: The ether linkages within the PEG chain can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures.

-

Oxidative Degradation: PEG chains can undergo oxidation, which can be catalyzed by the presence of metal ions and light.

-

Intramolecular Esterification: As mentioned, the terminal hydroxyl and carboxylic acid groups can potentially react to form a cyclic ester or polymerize.

Table 2: Expected Stability of this compound under Various Conditions

| Condition | Expected Stability | Predominant Degradation Pathway |

| Acidic pH (e.g., pH 1-3) | Moderate to Low | Hydrolysis of ether linkages, especially at elevated temperatures. |

| Neutral pH (e.g., pH 6-8) | High | Generally stable under neutral conditions. |

| Basic pH (e.g., pH 9-12) | Moderate | Potential for base-catalyzed hydrolysis. |

| Elevated Temperature | Low | Accelerates all degradation pathways. |

| Presence of Oxidizing Agents | Low | Oxidative cleavage of the PEG chain. |

| Exposure to UV Light | Low | Can initiate oxidative degradation. |

Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

1. Sample Preparation:

- Prepare solutions of this compound at a known concentration in various aqueous buffers (e.g., pH 4, 7, and 9).

2. Application of Stress Conditions:

- Hydrolytic Stability: Store the buffered solutions at different temperatures (e.g., 4°C, 25°C, and an accelerated condition of 60°C), protected from light.

- Oxidative Stability: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 0.1%) at room temperature.

- Photostability: Expose a solution to a controlled source of UV light.

3. Time-Point Analysis:

- At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition.

4. Analytical Method:

- Analyze the samples using a stability-indicating HPLC method, such as one employing a C18 column with a gradient elution and CAD or ELSD detection.

- The method should be capable of separating the intact this compound from its degradation products.

5. Data Analysis:

- Quantify the percentage of remaining this compound at each time point.

- Calculate the degradation rate constant and the half-life (t½) under each condition.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in ADC synthesis. Its hydrophilic nature can help to mitigate aggregation and improve the pharmacokinetic profile of the resulting ADC. The following diagram illustrates a typical workflow for developing an ADC using this linker.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mycenax.com [mycenax.com]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Webinar) Antibody-Drug Conjugate (ADC): From Bioassay Development to Linker-Payload Constructs - Curia Video Library [curiavideolibrary.hubs.vidyard.com]

An In-Depth Technical Guide to Hydroxy-PEG6-acid (CAS: 1347750-85-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy-PEG6-acid (CAS Number 1347750-85-9), a heterobifunctional polyethylene glycol (PEG) linker. It is designed to furnish researchers, chemists, and drug development professionals with the essential technical data, experimental methodologies, and conceptual frameworks required for its effective application in advanced biomedical research, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Core Compound Information

This compound, systematically named 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid, is a monodisperse PEG derivative featuring a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group separated by a six-unit ethylene glycol chain.[1][2][3] This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2][3]

Physicochemical and Safety Data

The following table summarizes the key quantitative and safety information for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1347750-85-9 | |

| Molecular Formula | C₁₅H₃₀O₉ | |

| Molecular Weight | 354.39 g/mol | |

| Synonyms | OH-PEG6-COOH, Hydroxyl-PEG6-Acid, HO-PEG6-CH₂CH₂COOH | |

| Purity | ≥95% | |

| Appearance | Solid powder | |

| Storage Conditions | -20°C or -5°C, keep dry and protected from sunlight. | |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Key Applications and Mechanism of Action

This compound is predominantly utilized as a linker in the synthesis of complex therapeutic and diagnostic agents. Its primary applications are in the development of ADCs and PROTACs.

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a cytotoxic payload to a monoclonal antibody. The PEG component can improve the ADC's pharmacokinetic profile by increasing its solubility and stability.

-

PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the cell's ubiquitin-proteasome system.

The diagram below illustrates the general mechanism of action for a PROTAC molecule.

References

The Strategic Role of PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, has become a cornerstone in the development of advanced biotherapeutics. PEG linkers, acting as flexible, hydrophilic spacers, are instrumental in enhancing the therapeutic efficacy of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles. This technical guide delves into the fundamental principles of PEG linkers in bioconjugation, providing a comprehensive overview of their properties, diverse architectures, and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioconjugates. This document serves as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of key processes to empower researchers in the rational design and optimization of next-generation biotherapeutics.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[1] In bioconjugation, PEG linkers are chemically functionalized PEG molecules that serve to connect a biomolecule (e.g., an antibody, protein, or peptide) to another molecule, such as a drug, imaging agent, or nanoparticle.[2][3] The primary goals of incorporating PEG linkers are to improve the solubility, stability, and circulation half-life of the resulting bioconjugate while reducing its immunogenicity.[2][4]

The process of PEGylation effectively creates a hydrophilic shield around the biomolecule, which can mask it from the host's immune system and reduce enzymatic degradation. Furthermore, the increased hydrodynamic size of the PEGylated molecule leads to decreased renal clearance, thereby prolonging its presence in the bloodstream. These beneficial modifications can translate to less frequent dosing regimens and an improved safety profile for therapeutic agents.

Fundamental Properties and Advantages of PEG Linkers

The widespread adoption of PEG linkers in bioconjugation stems from their unique combination of physicochemical properties that confer significant advantages to the resulting bioconjugates.

Core Properties:

-

Hydrophilicity: The repeating ethylene oxide units of PEG form hydrogen bonds with water, rendering PEG highly soluble in aqueous environments. This property is crucial for improving the solubility of hydrophobic drugs and proteins.

-

Biocompatibility: PEG is well-tolerated in biological systems and exhibits minimal toxicity, making it suitable for parenteral administration.

-

Low Immunogenicity: PEG is generally considered non-immunogenic, meaning it does not typically elicit an immune response. This "stealth" property helps to prevent the rapid clearance of the bioconjugate by the immune system.

-

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides significant conformational flexibility, which can help to maintain the biological activity of the conjugated biomolecule by minimizing steric hindrance.

Key Advantages in Bioconjugation:

-

Enhanced Solubility: PEG linkers can dramatically increase the water solubility of hydrophobic payloads, facilitating their formulation and administration.

-

Improved Stability: The hydrophilic shield provided by the PEG linker can protect the bioconjugate from proteolytic enzymes and other degrading factors, thereby increasing its in vivo stability.

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the bioconjugate, PEGylation reduces its rate of clearance by the kidneys, leading to a longer circulation time.

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of therapeutic proteins, reducing the potential for an immune response.

-

Tunable Properties: The length and architecture of the PEG linker can be precisely controlled to fine-tune the pharmacokinetic and pharmacodynamic properties of the bioconjugate.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of reactive functional groups to suit different bioconjugation strategies.

dot

Caption: Structural and functional classification of PEG linkers.

-

Linear PEG Linkers: These consist of a single, straight polyethylene glycol chain with functional groups at one or both ends. They are the most common type of PEG linker and are widely used in drug delivery and protein conjugation.

-

Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can lead to enhanced stability and prolonged circulation times. Multi-arm PEGs, a more complex form of branched linkers, offer multiple attachment points, making them useful for creating hydrogels and multivalent conjugates.

-

Homobifunctional PEG Linkers: These linkers possess the same reactive group at both ends of the PEG chain, making them suitable for crosslinking similar molecules.

-

Heterobifunctional PEG Linkers: These have different reactive groups at each end, allowing for the specific conjugation of two different molecules. This is particularly advantageous in targeted drug delivery, where one end can be attached to a targeting moiety (like an antibody) and the other to a therapeutic agent.

-

Cleavable vs. Non-Cleavable Linkers: PEG linkers can be designed to be either stable (non-cleavable) or to break apart under specific physiological conditions (cleavable). Cleavable linkers, which may contain disulfide bonds or pH-sensitive esters, are designed to release the payload at the target site. Non-cleavable linkers form a stable bond and are used when the conjugated molecule is intended to remain intact.

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The length and architecture of the PEG linker have a quantifiable impact on the physicochemical and pharmacokinetic properties of the bioconjugate.

Effect of PEG Linker Length on Pharmacokinetics

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the bioconjugate, resulting in reduced renal clearance and a longer circulation half-life.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. |

As the table illustrates, increasing the PEG linker length from no PEG up to PEG8 significantly decreases the clearance rate of the antibody-drug conjugate. Beyond a certain length (in this case, PEG8), further increases may not lead to a significant additional reduction in clearance.

| Bioconjugate | PEG Chain Length (kDa) | Elimination Half-life (t½) | Reference |

| Affibody-MMAE Conjugate | 0 (No PEG) | 19.6 min | |

| 4 | 2.5-fold increase vs no PEG | ||

| 10 | 11.2-fold increase vs no PEG |

This data further demonstrates the direct correlation between increasing PEG chain length and a substantial increase in the elimination half-life of a bioconjugate.

Impact of PEG Architecture on Stability and Activity

The architecture of the PEG linker can also influence the stability and biological activity of the bioconjugate.

| PEG Architecture | Protein | Melting Temperature (Tm) | Change in Tm vs. Unconjugated |

| Unconjugated | T4 Lysozyme | 56.8 °C | - |

| Linear PEG | T4 Lysozyme | 62.6 °C | +5.8 °C |

| Cyclic PEG | T4 Lysozyme | 63.2 °C | +6.4 °C |

| Data from a study comparing the stabilizing effects of linear and cyclic PEG on T4 Lysozyme. |

This study indicates that both linear and cyclic PEG architectures can significantly increase the thermal stability of a protein, with cyclic PEG showing a slightly greater stabilizing effect in this instance. However, it is important to note that extensive PEGylation, regardless of architecture, can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance. Therefore, a balance must be struck between improving pharmacokinetic properties and maintaining therapeutic efficacy.

Key Experimental Protocols in PEG Bioconjugation

The successful synthesis and characterization of PEGylated bioconjugates rely on well-defined experimental protocols.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for conjugating PEG linkers to proteins, targeting the primary amines on lysine residues and the N-terminus.

dot

Caption: Workflow for NHS-Ester mediated PEGylation.

Materials:

-

Protein to be PEGylated

-

PEG-NHS ester reagent

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., Tris or glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a water-miscible organic solvent to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Add quenching buffer to stop the reaction by consuming any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or dialysis.

Thiol-Reactive PEGylation using Maleimide Chemistry

This method provides a more site-specific approach to PEGylation by targeting the sulfhydryl groups of cysteine residues.

dot

References

An In-depth Technical Guide to Heterobifunctional PEG Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) derivatives have emerged as indispensable tools in the fields of drug delivery, bioconjugation, and materials science.[1][2] These linear or branched polymers possess two distinct reactive terminal groups, enabling the covalent linkage of two different molecules or surfaces with high specificity and efficiency.[2][3] This unique characteristic has positioned them as critical linkers in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), as well as for the functionalization of nanoparticles and surfaces.[1] This technical guide provides a comprehensive overview of the core concepts, synthesis, purification, characterization, and applications of heterobifunctional PEG derivatives, with a focus on providing practical data and detailed experimental protocols for researchers in the field.

Core Concepts of Heterobifunctional PEG Derivatives

Heterobifunctional PEGs are defined by their structure: a central PEG core of varying length with different functional groups at each end. This dual reactivity allows for a stepwise or orthogonal conjugation strategy, where one functional group can react with a specific molecule without affecting the reactivity of the other.

Key Advantages:

-

Specificity in Conjugation: The ability to selectively target different functional groups on two separate molecules is the primary advantage of heterobifunctional PEGs.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can significantly enhance the pharmacokinetic properties of therapeutic agents by increasing their hydrodynamic size, which in turn can prolong circulation half-life and reduce immunogenicity.

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone can improve the solubility and stability of hydrophobic drugs or proteins.

-

Controlled Drug Release: By incorporating cleavable linkages within the PEG derivative, controlled release of a therapeutic agent at the target site can be achieved.

-

Reduced Steric Hindrance: The PEG spacer can provide sufficient distance between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

Synthesis of Heterobifunctional PEG Derivatives

The synthesis of heterobifunctional PEGs typically involves the modification of a PEG diol or the use of a functional initiator for the polymerization of ethylene oxide. The choice of synthetic route depends on the desired end-groups. Below are common examples of heterobifunctional PEG derivatives and their synthesis strategies.

Common Heterobifunctional PEG Derivatives:

-

NHS-PEG-Maleimide: Widely used for conjugating proteins (via primary amines) to molecules containing free thiols.

-

Azide-PEG-Alkyne: Employed in "click chemistry" reactions, offering high efficiency and specificity.

-

Amine-PEG-Carboxyl: Provides versatile handles for various conjugation chemistries.

-

Thiol-PEG-Amine: Useful for combining thiol-reactive and amine-reactive molecules.

Table 1: Synthesis of Common Heterobifunctional PEG Derivatives

| Derivative | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| α-Amine-ω-hydroxyl PEG | α-Azide-ω-hydroxyl PEG | PPh₃, MeOH | 95% | >95% | |

| α-Thiol-ω-hydroxyl PEG | α-Tosyl-ω-hydroxyl PEG | NaSH, H₂O | 84% | >95% | |

| α-Azide-ω-hydroxyl PEG | α-Tosyl-ω-hydroxyl PEG | NaN₃, DMF | 95% | >95% | |

| Azide-PEG | Mesylate-PEG | NaN₃, Ethanol | 97% | High |

Purification of PEGylated Conjugates

The reaction mixture after PEGylation typically contains the desired conjugate, unreacted PEG, unreacted biomolecule, and potential side products. Therefore, a robust purification strategy is crucial to obtain a homogenous product. The most common techniques are size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX).

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule, allowing for its separation from the unreacted, smaller biomolecule. SEC is also effective in removing excess, unreacted PEG.

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the charges on the protein surface, altering its interaction with the IEX resin and enabling separation from the un-PEGylated protein.

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.

Table 2: Comparison of Purification Techniques for PEGylated Proteins

| Technique | Principle of Separation | Advantages | Disadvantages | Reference |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Effective for removing unreacted PEG and aggregates. | Limited resolution for species of similar size. | |

| Ion-Exchange Chromatography (IEX) | Net Surface Charge | High resolution, capable of separating positional isomers. | Can be sensitive to buffer conditions. | |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal to SEC and IEX, useful for polishing steps. | May require high salt concentrations, which can affect protein stability. |

Characterization of Heterobifunctional PEGs and Their Conjugates

Thorough characterization is essential to confirm the identity, purity, and functionality of heterobifunctional PEGs and their conjugates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integrity of the terminal functional groups and to determine the average number of ethylene glycol repeat units.

-

Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful techniques to determine the molecular weight of the PEG derivative and its conjugates, providing information on the degree of PEGylation.

-

High-Performance Liquid Chromatography (HPLC): SEC-HPLC is used to assess the purity and determine the extent of aggregation. Reversed-phase HPLC (RP-HPLC) can be used to separate different PEGylated species.

Applications in Drug Development

Heterobifunctional PEG derivatives are instrumental in the development of targeted therapies, particularly antibody-drug conjugates (ADCs). In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The heterobifunctional PEG linker plays a crucial role in the stability, solubility, and pharmacokinetic profile of the ADC.

The Critical Role of PEG Linker Length in ADCs

The length of the PEG chain in the linker has a profound impact on the therapeutic index of an ADC. Longer PEG linkers generally lead to improved pharmacokinetics but can sometimes result in decreased in vitro potency due to steric hindrance.

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics

| ADC Linker | Clearance Rate (mL/day/kg) | Half-life Extension (fold change vs. no PEG) | Reference |

| No PEG | ~15 | 1 | |

| PEG2 | ~10 | - | |

| PEG4 | ~7 | 2.5 | |

| PEG8 | ~5 | - | |

| PEG10 | - | 11.2 | |

| PEG12 | ~5 | - | |

| PEG24 | ~5 | - |

Table 4: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs

| ADC Linker | IC₅₀ (nM) | Fold Reduction in Cytotoxicity (vs. no PEG) | Cell Line | Reference |

| No PEG | 4.94 | 1 | NCI-N87 | |

| 4 kDa PEG | 31.9 | 6.5 | NCI-N87 | |

| 10 kDa PEG | 111.3 | 22.5 | NCI-N87 | |

| No PEG | 2.48 | 1 | BT-474 | |

| 4 kDa PEG | 26.2 | 10.6 | BT-474 | |

| 10 kDa PEG | 83.5 | 33.7 | BT-474 |

Experimental Protocols

Protocol 1: Synthesis of α-Amine-ω-hydroxyl PEG

This protocol describes the conversion of an azide-terminated PEG to an amine-terminated PEG.

Materials:

-

α-Azide-ω-hydroxyl PEG

-

Triphenylphosphine (PPh₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve α-azide-ω-hydroxyl PEG (5 g, 3.4 mmol) in 100 mL of MeOH.

-

Add PPh₃ (2.67 g, 10.2 mmol) to the solution.

-

Reflux the reaction mixture overnight under an argon atmosphere.

-

Cool the reaction to room temperature and remove the solvent by rotary evaporation.

-

Dissolve the crude product in 20 mL of DCM.

-

Precipitate the product by adding the DCM solution dropwise into cold diethyl ether.

-

Collect the α-Amine-ω-hydroxyl PEG by filtration.

-

Expected Yield: 4.7 g (95%).

Protocol 2: General Protein PEGylation

This protocol provides a general guideline for the PEGylation of a protein with an NHS-activated PEG.

Materials:

-

Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-activated PEG derivative

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Dissolve the NHS-activated PEG in the reaction buffer immediately before use.

-

Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 5-20 fold).

-

Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes.

-

Proceed with the purification of the PEGylated protein.

Protocol 3: Purification of PEGylated Protein by SEC-HPLC

This protocol outlines a general method for the purification and analysis of a PEGylated protein using SEC-HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

Mobile Phase:

-

150 mM Sodium Phosphate Buffer, pH 7.0.

Procedure:

-

Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject 20 µL of the PEGylation reaction mixture (at a concentration of approximately 2.0 mg/mL).

-

Monitor the elution profile at 214 nm or 280 nm.

-

Collect fractions corresponding to the different peaks (e.g., aggregates, PEGylated protein, un-PEGylated protein, free PEG).

-

Analyze the collected fractions by other techniques (e.g., SDS-PAGE, MS) to confirm the identity of each species.

Protocol 4: Characterization of PEGylated Protein by MALDI-TOF MS

This protocol provides a general procedure for analyzing a PEGylated protein using MALDI-TOF MS.

Materials:

-

PEGylated protein sample

-

Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

-

MALDI target plate

Procedure:

-

Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature.

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.

-

Analyze the spectrum to determine the molecular weights of the different PEGylated species and calculate the degree of PEGylation.

Visualizations

Caption: A generalized workflow for the synthesis of a heterobifunctional PEG derivative.

Caption: A schematic workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Caption: The relationship between PEG linker length and key properties of an ADC.

Conclusion

Heterobifunctional PEG derivatives are versatile and powerful tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to link different molecular entities with precision has enabled the development of sophisticated therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the fundamental aspects of heterobifunctional PEGs, from their synthesis and purification to their characterization and application in drug development. The provided data and experimental protocols serve as a valuable resource for researchers and scientists working to harness the full potential of these remarkable molecules. As research continues, the development of novel heterobifunctional PEG derivatives with enhanced functionalities will undoubtedly open up new avenues for innovation in medicine and biotechnology.

References

Hydroxy-PEG6-acid for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hydroxy-PEG6-acid as a versatile linker for the development of Proteolysis Targeting Chimeras (PROTACs). We delve into the critical role of linkers in PROTAC design, present quantitative data on the efficacy of a PEG6-containing PROTAC, and provide detailed experimental protocols and workflow diagrams to aid in the rational design and evaluation of novel protein degraders.

The Pivotal Role of Linkers in PROTAC Efficacy

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The defined length of PEG units allows for systematic optimization of the distance between the POI and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3]

This compound is a bifunctional PEG linker featuring a terminal hydroxyl group and a carboxylic acid, separated by a six-unit ethylene glycol chain. This structure offers synthetic versatility, allowing for straightforward conjugation to both the POI ligand and the E3 ligase ligand through common chemical reactions such as amide bond formation.

Quantitative Data on a PEG6-Linker-Containing PROTAC

The following table summarizes the degradation potency of RC-1, a Bruton's Tyrosine Kinase (BTK) targeting PROTAC synthesized with a PEG6 linker. The data is derived from a study by Gabizon et al. (2020) and illustrates the efficacy of this specific linker in facilitating protein degradation.

| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |

| RC-1 | BTK | Mino | <100 | ~90% | Thalidomide derivative |

| Table 1: Degradation efficacy of the BTK-targeting PROTAC RC-1, which incorporates a PEG6 linker. Data from Gabizon et al., 2020. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology. The following diagrams, generated using Graphviz, illustrate the ubiquitin-proteasome system, a targeted signaling pathway, and key experimental workflows.

PROTAC Mechanism of Action and the Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein degradation machinery. The following diagram illustrates the general mechanism of action.

Targeting the EGFR Signaling Pathway with PROTACs

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy. PROTACs offer a novel approach to target EGFR by inducing its degradation. The diagram below shows a simplified EGFR signaling pathway and the intervention point for an EGFR-targeting PROTAC.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process, often culminating in an amide bond formation.

Experimental Workflow: Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG6-acid Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the covalent conjugation of Hydroxy-PEG6-acid to molecules containing primary amines, such as proteins, peptides, and other biomolecules. This process, often referred to as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacological properties of therapeutic molecules.[1][2]

This compound is a heterobifunctional linker containing a terminal hydroxyl group and a carboxylic acid group, separated by a six-unit polyethylene glycol (PEG) spacer.[3][4][5] The carboxylic acid can be activated to react with primary amines to form a stable amide bond, while the hydroxyl group can be used for further derivatization. The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecule.

Principle of Conjugation

The conjugation of this compound to a primary amine is typically achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

-

Activation of Carboxylic Acid: EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate can react directly with a primary amine, but to improve efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Logical Relationship of the Conjugation Reaction

Caption: Carbodiimide-mediated activation and conjugation.

Experimental Protocols

Two primary protocols are provided: one for conjugation in an aqueous environment, suitable for most proteins and biomolecules, and another for reactions in organic solvents, which may be necessary for smaller, less soluble molecules.

Protocol 1: Aqueous Phase Conjugation

This protocol is ideal for the PEGylation of proteins and other biomolecules that are soluble and stable in aqueous buffers.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for preparing stock solutions

-

Desalting columns for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 100 mg/mL) in DMF or DMSO.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).

-

In a separate tube, add the desired molar excess of this compound to the Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS over the this compound.

-

Incubate the activation reaction for 15-30 minutes at room temperature. The activation is most efficient at pH 4.5-7.2.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the solution of the amine-containing molecule.

-

Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to facilitate the reaction with primary amines.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Hydroxylamine hydrolyzes unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the PEGylated Product:

-

Remove unreacted PEG reagent and byproducts by dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

-

Protocol 2: Organic Solvent-Based Conjugation

This protocol is suitable for small molecules or peptides that are soluble in organic solvents.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC hydrochloride

-

NHS

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Reagent Preparation:

-

Ensure all glassware is dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

-

-

Activation:

-

Add EDC (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the this compound solution.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Conjugation:

-

Dissolve the amine-containing molecule (1-1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Add the amine solution to the activated PEG solution.

-

Add DIPEA (1.5-2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product can be purified by flash column chromatography.

-

Experimental Workflow Diagram

References

- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 2. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 1347750-85-9 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. OH-PEG6-COOH | Hydroxyl-PEG6-Acid | 1347750-85-9 - Biopharma PEG [biochempeg.com]

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Hydroxy-PEG6-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker molecule, which connects the antibody and the drug, is a critical component that influences the stability, solubility, and overall efficacy of the ADC. Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic properties of ADCs by increasing their hydrophilicity and circulation half-life.

This document provides a detailed protocol for the synthesis of an ADC using a Hydroxy-PEG6-acid linker. This heterobifunctional linker contains a carboxylic acid group for conjugation to an amine-containing cytotoxic drug and a terminal hydroxyl group. The protocol described herein is based on established bioconjugation methodologies and is intended to serve as a comprehensive guide.

Materials and Reagents

| Reagent/Material | Supplier |

| Monoclonal Antibody (mAb) | User-defined |

| This compound | Commercially available |

| Cytotoxic Drug (with primary or secondary amine) | User-defined |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Commercially available |

| N-Hydroxysuccinimide (NHS) | Commercially available |

| Anhydrous Dimethylformamide (DMF) | Commercially available |

| Dichloromethane (DCM) | Commercially available |

| Diisopropylethylamine (DIPEA) | Commercially available |